Cholic Acid AMCA Blue Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholic Acid AMCA Blue Amide is a derivative of cholic acid, a primary bile acid synthesized in the liver. Bile acids play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a conjugate of cholic acid with a fluorescent dye, AMCA (7-amino-4-methylcoumarin-3-acetic acid), which is used in various biochemical and medical research applications due to its fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholic Acid AMCA Blue Amide typically involves the conjugation of cholic acid with AMCA. The process begins with the activation of the carboxyl group of cholic acid, often using reagents such as thionyl chloride (SOCl2) or oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with AMCA in the presence of a base, such as triethylamine, to form the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cholic Acid AMCA Blue Amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the cholic acid moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to release cholic acid and AMCA.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives of cholic acid.
Reduction: Reduced derivatives of cholic acid.
Substitution: Free cholic acid and AMCA.
Scientific Research Applications
Cholic Acid AMCA Blue Amide is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Biochemistry: Used as a fluorescent probe to study enzyme activities and protein interactions.
Cell Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays to detect specific biomolecules or pathogens.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism of action of Cholic Acid AMCA Blue Amide involves its ability to fluoresce upon excitation with specific wavelengths of light. The AMCA moiety absorbs light and emits fluorescence, which can be detected and measured. This property makes it useful as a probe in various biochemical assays. The cholic acid component helps in targeting specific biological molecules or structures, enhancing the specificity and sensitivity of the assays .
Comparison with Similar Compounds
Similar Compounds
Deoxycholic Acid AMCA Blue Amide: Another bile acid derivative conjugated with AMCA, used for similar applications.
Chenodeoxythis compound: Similar to this compound but derived from chenodeoxycholic acid.
Glycothis compound: A conjugate of glycocholic acid with AMCA, used in biochemical research.
Uniqueness
This compound is unique due to its specific combination of cholic acid and AMCA, providing distinct fluorescent properties and biological targeting capabilities. Its structure allows for efficient interaction with biological molecules, making it a valuable tool in various research fields .
Properties
Molecular Formula |
C36H49NO8 |
---|---|
Molecular Weight |
623.8 g/mol |
IUPAC Name |
2-[4-methyl-2-oxo-7-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]chromen-3-yl]acetic acid |
InChI |
InChI=1S/C36H49NO8/c1-18(5-10-31(41)37-21-6-7-23-19(2)24(16-32(42)43)34(44)45-29(23)15-21)25-8-9-26-33-27(17-30(40)36(25,26)4)35(3)12-11-22(38)13-20(35)14-28(33)39/h6-7,15,18,20,22,25-28,30,33,38-40H,5,8-14,16-17H2,1-4H3,(H,37,41)(H,42,43)/t18-,20+,22-,25-,26+,27+,28-,30+,33+,35+,36-/m1/s1 |
InChI Key |
KYQIGEQITCPHJL-HLBSVZJGSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)CC[C@@H](C)[C@H]3CC[C@@H]4[C@@]3([C@H](C[C@H]5[C@H]4[C@@H](C[C@H]6[C@@]5(CC[C@H](C6)O)C)O)O)C)CC(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)CCC(C)C3CCC4C3(C(CC5C4C(CC6C5(CCC(C6)O)C)O)O)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.